4-(2-(Benzooxazol-2-ylsulfanyl)-acetylamino)-benzoic acid
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Overview
Description
4-(2-(Benzooxazol-2-ylsulfanyl)-acetylamino)-benzoic acid is a complex organic compound that features a benzooxazole ring, a sulfanyl group, and an acetylamino group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzooxazol-2-ylsulfanyl)-acetylamino)-benzoic acid typically involves multiple steps. One common method includes the initial formation of the benzooxazole ring, followed by the introduction of the sulfanyl group. The acetylation of the amino group and subsequent attachment to the benzoic acid moiety complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Benzooxazol-2-ylsulfanyl)-acetylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzooxazole ring or the acetylamino group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(2-(Benzooxazol-2-ylsulfanyl)-acetylamino)-benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2-(Benzooxazol-2-ylsulfanyl)-acetylamino)-benzoic acid involves its interaction with specific molecular targets. The benzooxazole ring and sulfanyl group can interact with enzymes or receptors, modulating their activity. The acetylamino group may also play a role in binding to biological molecules, influencing various pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzooxazol-2-ylsulfanyl)-propionic acid
- 2-(Benzooxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(4-bromophenoxy)benzylideneacetohydrazide
Uniqueness
4-(2-(Benzooxazol-2-ylsulfanyl)-acetylamino)-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H12N2O4S |
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Molecular Weight |
328.3 g/mol |
IUPAC Name |
4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H12N2O4S/c19-14(17-11-7-5-10(6-8-11)15(20)21)9-23-16-18-12-3-1-2-4-13(12)22-16/h1-8H,9H2,(H,17,19)(H,20,21) |
InChI Key |
CNSQETRMTCZBJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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